Reactive Black 39

Description

Significance of Reactive Black Dyes in Industrial Effluents

Reactive Black 39 is a synthetic, water-soluble, double azo dye used extensively for dyeing and printing on natural fibers like cotton, hemp, silk, and viscose. cymitquimica.combhargavimpex.comworlddyevariety.comneptjournal.com Its significance in industrial effluents stems from the inherent inefficiency of the dyeing process. A notable percentage of the dye, often estimated at 10-15%, does not fix to the textile fibers and is consequently released into the wastewater stream. iwaponline.comomicsonline.org This results in highly colored effluents with large quantities of the dye.

The high water solubility of this compound facilitates its application in dyeing but also complicates its removal from wastewater, as it remains in a dissolved state and resists simple precipitation methods. cymitquimica.comiwaponline.com Textile dyeing facilities are therefore major contributors to the release of these dyes into the environment, generating large volumes of wastewater characterized by high color, pH, and the presence of various chemical agents. iwaponline.comomicsonline.orgenvironmentclearance.nic.in

Table 1: Properties of this compound This interactive table summarizes the key chemical and physical properties of the this compound compound.

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-3-((2,5-disulfophenyl)azo)-5-hydroxy-, pentasodium salt | cymitquimica.com |

| C.I. Name | This compound | worlddyevariety.com |

| CAS Number | 68259-02-9 | cymitquimica.comworlddyevariety.combiosynth.com |

| Molecular Formula | C₂₅H₁₄ClN₁₀Na₅O₁₆S₅ | worlddyevariety.comcncolorchem.comcncolorchem.com |

| Molecular Weight | 1021.16 g/mol | worlddyevariety.comcncolorchem.comcncolorchem.com |

| Structure Class | Double Azo | worlddyevariety.com |

| Appearance | Black Powder | cncolorchem.com |

| Solubility | >300 g/L in water | cncolorchem.com |

Environmental Fate and Persistence of Reactive Black Azo Dyes

Reactive azo dyes like this compound are characterized by their complex aromatic structures and the presence of one or more azo bonds (–N=N–). worlddyevariety.comomicsonline.org These characteristics make them recalcitrant, meaning they are resistant to degradation by light, chemicals, and conventional biological wastewater treatment processes. iwaponline.comwrc.org.zaresearchgate.net Their persistence allows them to accumulate in the environment. iwaponline.comomicsonline.org

Due to their high water solubility, reactive dyes are expected to remain in the water column for extended periods before eventually partitioning to sediments or soil through electrostatic interactions. canada.ca A significant concern with azo dyes is their behavior under anaerobic (oxygen-deficient) conditions, such as those found in sediments. In these environments, the azo bond can be reductively cleaved by microorganisms. canada.camst.dk This breakdown process can release constituent aromatic amines, which may be more toxic and carcinogenic than the parent dye molecule. iwaponline.commst.dk Although this compound itself is considered to have low toxicity, its hydrolysis products may exhibit increased toxicity. neptjournal.com

Overview of Advanced Remediation Strategies for Reactive Black Dyes

The limitations of conventional wastewater treatment in removing reactive dyes have spurred research into more effective, advanced remediation strategies. iwaponline.comomicsonline.org These can be broadly categorized into physical, chemical, and biological methods.

Physical Methods:

Adsorption: This is a widely used technique due to its simplicity and high efficiency. kingston.ac.uk Various materials, known as adsorbents, are used to bind dye molecules from the water. Activated carbon is a common choice, but research has also explored other materials like magnetic mesoporous carbon derived from macadamia nutshells for the removal of reactive black dyes. kingston.ac.ukmdpi.com

Membrane Filtration: Techniques like ultrafiltration and microfiltration use semi-permeable membranes to separate dye molecules from water. mdpi.comencyclopedia.pub Ceramic ultrafiltration membranes have been specifically used to decolorize reactive black dye solutions. mdpi.comencyclopedia.pub

Chemical Methods:

Advanced Oxidation Processes (AOPs): AOPs are highly effective methods that generate powerful reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules like dyes into simpler, less harmful substances. ekb.eg

Fenton and Photo-Fenton: These processes use iron salts (like FeSO₄) and hydrogen peroxide, sometimes enhanced with UV light (photo-Fenton), to produce hydroxyl radicals. mdpi.comekb.eg The photo-Fenton process has been shown to achieve very high removal efficiency for Reactive Black 5 (a similar diazo reactive dye) in a short time. ekb.eg

Photocatalysis: This method employs a semiconductor photocatalyst (e.g., zinc oxide (ZnO), titanium dioxide (TiO₂)) which, when activated by light (UV or solar), generates electron-hole pairs that produce reactive oxygen species. nih.govdeswater.com Studies have demonstrated the degradation of reactive black dyes using ZnO, ZnO-CeO₂ nanocomposites, and ZIF-8 photocatalysts. nih.govdeswater.comrsc.org

Ozonation: This process involves bubbling ozone (O₃) through the wastewater, where it acts as a powerful oxidant to break down the dye molecules. encyclopedia.pub

Biological Methods:

Bioremediation: This eco-friendly approach uses microorganisms like bacteria and fungi to decolorize and degrade dyes. mdpi.comencyclopedia.pub These microbes produce enzymes that can break the complex azo bonds. encyclopedia.pub Studies have identified specific bacterial strains capable of degrading reactive black dyes under optimized conditions of pH, temperature, and nutrient availability. omicsonline.org Fungal species, such as Rhizopus arrhizus, have also been shown to effectively decolorize reactive black dyes. researchgate.net The process can involve both biosorption (adsorption of the dye onto the microbial biomass) and biodegradation (enzymatic breakdown). researchgate.netscione.com

Table 2: Summary of Advanced Remediation Techniques for Reactive Black Dyes This interactive table provides an overview of different advanced methods used for the removal of reactive black dyes from water, with specific examples.

| Remediation Category | Technique | Mechanism | Example Application (for this compound or similar dyes) | Source(s) |

|---|---|---|---|---|

| Physical | Adsorption | Dye molecules bind to the surface of a porous adsorbent material. | Removal of Reactive Black 5 using magnetic mesoporous carbon. | kingston.ac.uk |

| Physical | Ultrafiltration | A pressure-driven process that separates dyes using a microporous membrane. | Decolorization of reactive black dye solution using a ceramic membrane. | mdpi.comencyclopedia.pub |

| Chemical (AOP) | Photo-Fenton | Generation of hydroxyl radicals from H₂O₂ and an iron catalyst, enhanced by UV light. | 99.8% removal of Reactive Black 5 within minutes. | ekb.eg |

| Chemical (AOP) | Photocatalysis | Light-activated semiconductor generates reactive oxygen species to degrade dyes. | 85% degradation of a model Reactive Black dye in 90 mins using ZnO-CeO₂ nanocomposites. | nih.gov |

| Chemical (AOP) | Ozonation | Ozone gas directly oxidizes and breaks down dye molecules. | Used for color remediation from tanning wastewater containing various dyes. | encyclopedia.pub |

| Biological | Bacterial Degradation | Bacteria use enzymes to cleave azo bonds and metabolize the dye. | Bacterial strains achieved 80-100% decolorization of Reactive Black dye in 24 hours. | omicsonline.org |

| Biological | Fungal Decolorization | Fungi remove dye through biosorption onto mycelia and enzymatic biodegradation. | Rhizopus arrhizus achieved 100% decolorization of Reactive Black B in 3 days. | researchgate.net |

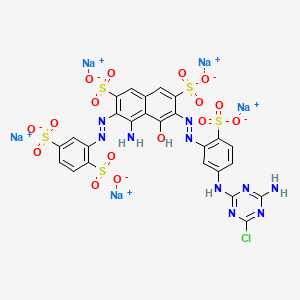

Structure

2D Structure

Properties

Molecular Formula |

C25H14ClN10Na5O16S5 |

|---|---|

Molecular Weight |

1021.2 g/mol |

IUPAC Name |

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5 |

InChI Key |

UYAABLNBFLLCJA-UHFFFAOYSA-I |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Treatment Methodologies for Reactive Black Dye Remediation

Adsorption Processes for Reactive Black Dye Removal

Adsorption has been identified as a highly effective and economically viable method for the removal of dyes from wastewater due to its operational simplicity and the absence of toxic by-products. The efficiency of this process largely depends on the properties of the adsorbent used. ntua.gr

Development and Characterization of Novel Adsorbent Materials

The quest for effective and low-cost adsorbents has led to the exploration of a wide range of materials, including carbon-based materials, lignocellulosic wastes, and polymeric and nanostructured materials.

Carbon-based adsorbents are widely utilized for dye removal due to their large surface area and porous structure.

Activated Carbon: Commercial activated carbon has demonstrated effectiveness in adsorbing Reactive Black 5 (RB5) dye. srce.hr Studies have shown that the adsorption of RB5 on activated carbon is a spontaneous process. srce.hr The adsorption capacity of activated carbon can be influenced by various factors, including initial dye concentration and contact time. srce.hr For instance, the percentage of adsorbed dye at equilibrium is higher for lower initial dye concentrations as the active sites of the adsorbent are occupied more rapidly. srce.hr Bamboo-based activated carbons have also been investigated, showing significant monolayer saturation adsorption capacities for Reactive Black 5. nih.govhbku.edu.qa

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a promising adsorbent for dye removal. researchgate.net Its porous nature provides a sanctuary for microbial activity, which can aid in the degradation of pollutants. researchgate.netmdpi.com Banana peel biochar has been successfully used for the removal of Reactive Black 5, with a maximum removal of 97% achieved at a pH of 3. mdpi.com The adsorption process was found to be feasible, spontaneous, and exothermic. mdpi.com Furthermore, the biochar demonstrated excellent regeneration efficiency over five cycles. mdpi.com Modified biochars, such as those treated with boron or sulfur, have shown outstanding removal performance for RB5, with theoretical maximum adsorption capacities exceeding 1400 mg/g. researchgate.net

Magnetic Mesoporous Carbon from Macadamia Nutshell: A novel adsorbent, magnetic mesoporous carbon, has been synthesized from macadamia nutshells. researchgate.netresearchgate.netevtech.vn This material exhibits a significant surface area and possesses magnetic properties, which allows for easy separation from wastewater using a magnetic field. researchgate.netresearchgate.net It has shown high removal efficiency for Reactive Black 5, with a maximum adsorption capacity of 123.51 mg/g. researchgate.net The regeneration of this adsorbent has been proven effective, with removal ability remaining above 90% after two cycles. researchgate.net

Table 1: Adsorption Capacities of Carbon-Based Adsorbents for Reactive Black 5

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Magnetic Mesoporous Carbon from Macadamia Nutshell | 123.51 | researchgate.net |

| Banana Peel Biochar | 7.58 | mdpi.com |

| Bamboo Carbon (2123 m²/g) | 447 | nih.govhbku.edu.qa |

| Bamboo Carbon (1400 m²/g) | 545 | nih.govhbku.edu.qa |

| Sulfur-treated Biochar | 1766 | researchgate.net |

| Boron-treated Biochar | 1586 | researchgate.net |

| Control Biochar | 1419 | researchgate.net |

Lignocellulosic materials, derived from agricultural waste, are abundant, inexpensive, and renewable resources for dye adsorption. nih.goveeer.org These materials possess oxygen-containing functional groups that can act as binding sites for pollutants. researchgate.net While specific studies on Reactive Black 39 were not prevalent in the initial search, research on similar reactive dyes, such as Reactive Blue 19 and Reactive Red 218, using corn silk as a lignocellulosic adsorbent has shown high removal efficiencies of up to 99% at a pH of 2.0. sci-hub.se The maximum adsorption capacities for these dyes were 71.6 mg/g and 63.3 mg/g, respectively. sci-hub.se The adsorption process using these materials is often endothermic. researchgate.netsci-hub.se However, some materials like fly ash have shown lower adsorption capacities for Reactive Black 5 (4.3 mg/g). researchgate.net

The unique properties of polymeric and nanostructured materials make them highly effective adsorbents for dye remediation.

Polyaniline Nanofibers: Polyaniline (PANI) nanofibers, a form of conducting polymer, have been synthesized and utilized for the removal of organic dyes. researchgate.netdoaj.org These nanofibers possess a large surface area and an interconnected network structure. researchgate.net While studies directly on this compound were not found, PANI nanofibers have shown significant adsorption capabilities for other dyes like Methylene Blue and Methyl Orange. researchgate.netmdpi.com

Carbon Nanotubes (CNTs): Both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) have been investigated for the removal of Reactive Black 5. brieflands.comresearchgate.net CNTs exhibit favorable physicochemical properties such as high stability, large specific surface area, and a hollow, layered structure. brieflands.com Optimal conditions for RB5 adsorption onto CNTs were found to be a pH of 3, an adsorbent dose of 1000 mg/L, and a contact time of 60 minutes, achieving over 94% removal. brieflands.com The maximum predicted adsorption capacities were 829.20 mg/g for SWCNTs and 231.84 mg/g for MWCNTs. researchgate.net The adsorption process is thought to involve physisorption. nih.gov

Chitosan-Based Adsorbents: Chitosan, a biopolymer derived from chitin, is a promising adsorbent due to its non-toxicity, biodegradability, and the presence of amino and hydroxyl groups that act as active adsorption sites. nih.govmdpi.com Chitosan in various forms, including flakes and hydrogel granules, has been used to remove Reactive Black 5. nih.gov Chitosan hydrogel granules with a 90% degree of deacetylation exhibited a very high adsorption capacity of 1559.7 mg/g for RB5. nih.gov The adsorption of RB5 onto chitosan is influenced by pH, with higher adsorption occurring in acidic conditions due to the protonation of amino groups, leading to electrostatic attraction with the anionic dye molecules. researchgate.netchemrestech.com

Table 2: Adsorption Capacities of Polymeric and Nanostructured Adsorbents for Reactive Black 5

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 829.20 | researchgate.net |

| Multi-Walled Carbon Nanotubes (MWCNTs) | 231.84 | researchgate.net |

| Chitosan Hydrogel Granules (90% DD) | 1559.7 | nih.gov |

| Chitosan Flakes (75% DD) | 403.4 | nih.gov |

To enhance the adsorption capacity and reusability of adsorbents, various modifications and composite materials have been developed.

Chitosan/Graphene Oxide Composites: Combining chitosan with graphene oxide creates a composite material with improved properties for dye removal. ntua.gr This composite has been used for the simultaneous adsorption of cationic and reactive dyes. ntua.gr

Chitosan-Powdered Activated Carbon Beads: Hybrid beads composed of chitosan and powdered activated carbon (PAC), impregnated with hexadecylamine (HDA), have been synthesized for the removal of Reactive Black 5. mdpi.com These composite beads exhibited a very high maximum Langmuir adsorption capacity of 666.97 mg/g at pH 4. mdpi.com The regeneration of these beads was successful, with only a 6% loss in adsorption capacity after five cycles. mdpi.com

Chitosan/Montmorillonite Intercalated Composite: A composite of chitosan and montmorillonite (CTS/MMT) has been shown to be an effective adsorbent for various reactive dyes, including Reactive Black 5. nih.gov The adsorption capacity for RB5 was found to be significant, though lower than for some other reactive dyes. nih.gov

Magnetic Polymeric Nanocomposite: A novel magnetic polymeric nanocomposite (MPNC) synthesized using functionalized magnetic nanoparticles and chitosan demonstrated a remarkable maximum sorption capacity of 989.9 mg/g for Reactive Black 5. researchgate.net The adsorption process was rapid, reaching equilibrium in approximately 100 seconds. researchgate.net

Mechanistic Investigations of Reactive Black Dye Adsorption

Understanding the mechanisms of adsorption is crucial for optimizing the process. Adsorption of Reactive Black 5 is influenced by several factors, including pH, temperature, and the surface chemistry of the adsorbent.

The adsorption of anionic dyes like Reactive Black 5 is generally more favorable at lower pH values. brieflands.comresearchgate.netchemrestech.com At acidic pH, the surface of many adsorbents becomes positively charged, leading to a stronger electrostatic attraction with the negatively charged sulfonate groups of the reactive dye. mdpi.com

Kinetic studies often reveal that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption may be a rate-limiting step. srce.hrbrieflands.comresearchgate.net However, some studies also indicate physisorption mechanisms. mdpi.comnih.gov

Equilibrium data for Reactive Black 5 adsorption frequently fits well with the Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface. researchgate.netbrieflands.comresearchgate.net However, other models like the Freundlich and Redlich-Peterson isotherms have also been found to provide a good fit in some cases, indicating a more complex adsorption process on heterogeneous surfaces. nih.govmdpi.com

Thermodynamic studies have shown that the adsorption of Reactive Black 5 can be either an endothermic or exothermic process, depending on the adsorbent. mdpi.comresearchgate.netresearchgate.net A negative change in Gibbs free energy (ΔG) indicates the spontaneous nature of the adsorption process. srce.hrresearchgate.net The primary adsorption mechanisms involved can include electrostatic interaction, hydrogen bonding, ion exchange, pore-filling, and π-π interactions. researchgate.net

Adsorption Isotherm Modeling

Adsorption isotherms are fundamental to describing the interaction between the dye molecules (adsorbate) and the solid adsorbent material at equilibrium. Several models are employed to analyze experimental data and elucidate the nature of the adsorption process.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.comnih.gov There are no interactions between the adsorbed molecules. mdpi.com The Langmuir model can be used to determine the maximum adsorption capacity (q_max) and the Langmuir constant (K_L), which relates to the energy of adsorption. mdpi.commdpi.com A dimensionless separation factor, R_L, can also be calculated from the Langmuir isotherm to determine the favorability of the adsorption process. Values of R_L between 0 and 1 indicate favorable adsorption. mdpi.comiosrjournals.org

Freundlich Isotherm: In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.netcore.ac.uk It suggests that the adsorption energy is not constant and varies as the adsorbent surface is covered. This model is characterized by the Freundlich constants K_f and n, where K_f is related to the adsorption capacity and n indicates the adsorption intensity or favorability. researchgate.netumcs.pl A value of n greater than 1 signifies favorable adsorption. researchgate.net

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm and does not assume a homogeneous surface or constant adsorption potential. mdpi.com It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). lifesciencesite.com If the value of E is below 8 kJ/mol, the adsorption is considered to be physisorption. Values of E between 8 and 16 kJ/mol suggest ion exchange, while values above 16 kJ/mol indicate chemisorption.

Temkin Isotherm: The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. mdpi.com It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. mdpi.com The model contains the constants A_T and B_T, where B_T is related to the heat of adsorption. lifesciencesite.com

Table 1: Adsorption Isotherm Model Parameters for Reactive Dyes

| Isotherm Model | Parameters | Physical Significance |

|---|---|---|

| Langmuir | q_max (mg/g) | Maximum monolayer adsorption capacity |

| K_L (L/mg) | Langmuir constant related to the energy of adsorption | |

| R_L | Dimensionless separation factor indicating favorability | |

| Freundlich | K_f ((mg/g)(L/mg)^1/n) | Freundlich constant indicative of adsorption capacity |

| n | Adsorption intensity or surface heterogeneity | |

| Dubinin-Radushkevich | q_s (mg/g) | Theoretical isotherm saturation capacity |

| K_ad (mol²/kJ²) | Dubinin-Radushkevich isotherm constant | |

| E (kJ/mol) | Mean free energy of adsorption | |

| Temkin | A_T (L/g) | Temkin isotherm equilibrium binding constant |

| B_T (J/mol) | Constant related to the heat of adsorption |

Adsorption Kinetic Studies

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption. Several kinetic models are used to analyze the experimental data.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. It is generally applicable during the initial stages of adsorption.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com It is often found to be more applicable over the entire adsorption period and generally provides a better fit for experimental data in dye adsorption studies.

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The model suggests that the adsorption process may involve several stages, including external mass transfer, intraparticle diffusion, and the final adsorption step. If the plot of q_t versus t^0.5 passes through the origin, then intraparticle diffusion is the sole rate-limiting step.

Elovich Model: The Elovich model is an empirical equation that describes chemisorption on highly heterogeneous surfaces. It is useful in describing adsorption processes where the activation energy varies.

Table 2: Adsorption Kinetic Models

| Kinetic Model | Key Assumption | Application |

|---|---|---|

| Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. | Often describes the initial phase of adsorption. |

| Pseudo-Second-Order | The rate-limiting step is chemisorption. | Frequently provides the best fit for the entire adsorption process of dyes. |

| Intraparticle Diffusion | Adsorption is controlled by the diffusion of adsorbate within the pores of the adsorbent. | Helps to elucidate the diffusion mechanism. |

| Elovich | The adsorption rate decreases exponentially as the amount of adsorbed solute increases. | Describes chemisorption on heterogeneous surfaces. |

Thermodynamic Characterization of Adsorption Processes

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable information about the spontaneity, nature, and feasibility of the adsorption process.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable.

Enthalpy (ΔH°): A positive ΔH° suggests that the adsorption process is endothermic, meaning it is favored at higher temperatures. A negative ΔH° indicates an exothermic process, which is more favorable at lower temperatures.

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-liquid interface during the adsorption process.

These parameters are typically calculated from the variation of the thermodynamic equilibrium constant with temperature.

Elucidation of Specific Adsorption Mechanisms

The removal of this compound from aqueous solutions by adsorption can occur through various mechanisms, which are often dependent on the properties of the adsorbent and the dye molecule, as well as the solution conditions.

Electrostatic Interactions: Reactive dyes are typically anionic due to the presence of sulfonate groups. Adsorbents with positively charged surfaces can effectively remove these dyes through strong electrostatic attraction.

π-π Interactions: The aromatic rings present in the structure of this compound can interact with the surfaces of carbonaceous adsorbents (like activated carbon) through π-π stacking interactions.

Ion Exchange: In some cases, the anionic dye molecules can be exchanged with anions present on the surface of the adsorbent.

Complexation: The dye molecules can form complexes with functional groups present on the adsorbent surface, leading to their removal from the solution.

Optimization of Operational Parameters in Adsorption Systems

The efficiency of the adsorption process for this compound is significantly influenced by several operational parameters. Optimizing these parameters is crucial for achieving maximum dye removal.

Influence of Initial pH Value

The pH of the dye solution is a critical parameter that affects both the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like this compound, a lower pH is generally more favorable for adsorption. At acidic pH, the surface of many adsorbents becomes protonated, leading to a net positive charge, which enhances the electrostatic attraction with the negatively charged dye anions. Conversely, at higher pH, the adsorbent surface may become negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency.

Effect of Initial Dye Concentration

The initial concentration of the dye provides the necessary driving force to overcome the mass transfer resistance between the aqueous and solid phases. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity of the adsorbent. This is because a higher concentration gradient enhances the diffusion of dye molecules from the bulk solution to the adsorbent surface. However, at a fixed adsorbent dosage, the percentage of dye removal may decrease with an increase in the initial dye concentration as the available active sites on the adsorbent become saturated.

Adsorbent Dosage Optimization

The quantity of adsorbent material used is a critical factor in the efficiency and economic viability of the dye removal process. Research has shown that the adsorption capacity for this compound is inversely related to the adsorbent dosage.

In a study using nano magnetite coated Eucalyptus camaldulensis barks (NEC) as a low-cost adsorbent, it was observed that the adsorption capacity decreased as the dosage of NEC increased. dergipark.org.tr For an initial dye concentration of 300 mg/L of RB39, an adsorbent dose of 0.2 grams was found to be sufficient to achieve approximately 94% removal from 150 mL of distilled water. dergipark.org.tr When treating synthetic wastewater containing the same initial dye concentration, a higher dosage of 0.4 grams of NEC was required to achieve a removal efficiency of about 92%. dergipark.org.tr This suggests that the presence of other components in wastewater can affect the adsorption process, necessitating a higher adsorbent dosage. The optimization of the adsorbent dose is crucial to maximize dye removal while minimizing material costs.

| Water Type | Initial RB39 Concentration (mg/L) | Adsorbent (NEC) Dosage (g) | Removal Efficiency (%) | Source |

|---|---|---|---|---|

| Distilled Water | 300 | 0.2 | ~94 | dergipark.org.tr |

| Synthetic Wastewater | 300 | 0.4 | ~92 | dergipark.org.tr |

Impact of Temperature on Adsorption Efficiency

Temperature plays a significant role in the adsorption process, influencing both the adsorbent's surface properties and the dye molecules' solubility and kinetics. For the removal of this compound, studies have generally indicated that an increase in temperature enhances the efficiency of the process.

The adsorption capacity of nano magnetite coated Eucalyptus camaldulensis barks for RB39 was found to increase with a rise in temperature. dergipark.org.trdergipark.org.tr Similarly, in a decolorization study using Pseudomonas aeruginosa, the efficiency of RB39 removal increased as the temperature was raised from 10°C to 25°C. cu.edu.tr The optimal temperature for the decolorization of RB39 in this biological system was determined to be 30°C. cu.edu.tr However, a further increase in temperature to 45°C resulted in a significant drop in decolorization efficiency. cu.edu.tr This indicates that while higher temperatures can be favorable, there is an optimal range beyond which the process can be negatively affected, possibly due to changes in the adsorbent structure or the viability of the microorganisms in biological treatment systems.

| Treatment Method | Temperature Range (°C) | Observation | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Adsorption (NEC) | Not specified | Adsorption capacity increases with temperature | Not specified | dergipark.org.trdergipark.org.tr |

| Biological Decolorization (P. aeruginosa) | 10 - 45 | Efficiency increases from 10°C to 35°C, drops at 45°C | 30 | cu.edu.tr |

Advanced Oxidation Processes (AOPs) for Reactive Black Dye Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are particularly effective for the degradation of complex and recalcitrant dye molecules like this compound.

Photocatalytic Degradation Systems

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate highly reactive species that can break down organic pollutants.

The development of efficient photocatalysts is central to the advancement of photocatalytic degradation technology. Various semiconductor materials have been investigated for the degradation of reactive dyes.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. membranejournal.or.kr It has been employed in the degradation of various dyes, including reactive black dyes. researchgate.netresearchgate.net The photocatalytic treatment of wastewaters containing this compound has been investigated using TiO₂ in conjunction with UV-A radiation. mlsu.ac.in

Fe-Doped Titania: To enhance the photocatalytic activity of TiO₂, doping with metal ions has been explored. Iron-doped mesoporous titania has been shown to improve the ordering of pore channels and the thermal stability of the mesostructure. researchgate.net The incorporation of iron into the TiO₂ framework can improve its catalytic activity under ultrasonic irradiation. researchgate.net The substitution of Ti⁴⁺ with Fe³⁺ may promote the formation of lattice vacancies, which increases the adsorption of surface water and the generation of hydroxyl radicals. researchgate.net

ZnO-CeO₂ Nanocomposites: Zinc oxide (ZnO) is another effective photocatalyst. When combined with cerium oxide (CeO₂), the resulting nanocomposites have demonstrated high degradation efficiency. For instance, CeO₂-ZnO composites have been reported to achieve 100% degradation of methylene blue in just 30 minutes. researchgate.net

ZIF-8 Photocatalysts: Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8, are a class of metal-organic frameworks that have shown promise in water treatment. Bimetallic ZIFs based on zinc and cobalt have been synthesized and applied for the removal of pollutants like methylene blue under visible light. researchgate.net The incorporation of cobalt into the Zn-ZIF structure can lead to an absorption band in the visible region, potentially enhancing its photocatalytic activity. researchgate.net

The effectiveness of a photocatalytic system is highly dependent on the parameters of the light source, including its wavelength and intensity.

UV Irradiation: Traditionally, photocatalysts like TiO₂ require UV light to be activated due to their wide band gap (3.2 eV for anatase). membranejournal.or.kr The photo-Fenton process, an enhancement of the Fenton reaction, utilizes UV irradiation to speed up the regeneration of Fe²⁺ from Fe³⁺, thereby generating additional hydroxyl radicals and increasing the oxidation efficiency. scispace.com Systems combining TiO₂ with UV-A light have been used for treating hydrolyzed Reactive Black 5, a surrogate for non-biodegradable azo dyes. mlsu.ac.in

Visible Light Irradiation: A significant portion of the solar spectrum consists of visible light, making the development of visible-light-active photocatalysts a key research goal. membranejournal.or.kr Tungsten oxide, with a smaller band gap (2.4-2.8 eV) than TiO₂, has the advantage of functioning better under visible light conditions. membranejournal.or.kr The development of materials like bimetallic ZIFs with absorption in the visible region is also aimed at harnessing this abundant light source for photocatalysis. researchgate.net Studies have investigated the photocatalytic degradation of various dyes, including this compound, under visible light irradiation using materials like W₁₈O₄₉-RGO aerogels. daneshyari.com

Investigation of Reactive Oxygen Species (ROS) Generation and Contribution to Degradation Pathways

Detailed investigations into the specific reactive oxygen species (ROS) generated during the photocatalytic degradation of this compound, and their precise contribution to the degradation pathways, are not extensively detailed in the available research. However, studies on advanced oxidation processes (AOPs) for dyes, including this compound, provide some insights.

For instance, research on the photo-Fenton process, a related AOP, has identified hydroxyl radicals (•OH) as the predominant reactive species responsible for decolorization. researchgate.net In one study, the high decolorization efficiency of a dye mixture containing this compound was attributed to the generation of large amounts of these hydroxyl radicals. scispace.com Another study confirmed that holes (h+) and radicals played a key role in the photocatalytic mechanism for a composite material tested on a group of dyes including this compound. acs.org While these findings suggest the critical role of ROS, specific studies quantifying the contribution of different ROS (e.g., superoxide radicals vs. hydroxyl radicals) in the pure photocatalysis of this compound are not available.

Effect of Solution Chemistry (e.g., pH) on Photocatalytic Efficiency

The influence of solution pH on the photocatalytic efficiency for this compound has been examined more thoroughly in the context of photo-Fenton-like processes rather than pure photocatalysis. The pH of the solution is a critical parameter as it affects the generation of hydroxyl radicals. researchgate.net Studies have consistently found that the maximum catalytic activity and decolorization efficiency for dye mixtures containing this compound occur under acidic conditions, specifically around pH 3. researchgate.netupc.edu

As the pH increases above this optimal value, the catalytic activity tends to decrease. For example, in one study, the decolorization efficiency for a dye mixture with this compound was 86.8% at pH 4, but dropped to 53.8% at pH 5, and further to 11.3% at pH 6 in the Fenton process. scispace.com This decrease is often attributed to the formation and precipitation of iron hydroxides (Fe(OH)₃), which reduces the concentration of the catalyst in the solution. upc.edu Conversely, at very low pH (e.g., pH 2), efficiency can also decrease due to the reaction of hydroxyl radicals with excess H+ ions, forming hydronium ions. scispace.com

Table 1: Effect of Initial pH on Decolorization Efficiency of a Dye Mixture Containing this compound via Fenton and Photo-Fenton Processes

| pH | Process | Decolorization Efficiency (%) after 60 min |

|---|---|---|

| 2 | Fenton | --- |

| 3 | Fenton | ~94% |

| 4 | Fenton | 86.8% |

| 5 | Fenton | 53.8% |

| 6 | Fenton | 11.3% |

| 2 | Photo-Fenton | --- |

| 3 | Photo-Fenton | ~96% |

| 4 | Photo-Fenton | 96.0% |

| 5 | Photo-Fenton | 91.9% |

| 6 | Photo-Fenton | 85.7% |

Data derived from a study on Novacron Black, a mixture of this compound and Reactive Brown 11. researchgate.netscispace.com

Photocatalyst Reusability and Stability Assessments

Specific data on the reusability and stability of photocatalysts used for the degradation of this compound is limited. However, studies on advanced composite materials mention its degradation as part of a broader group of dyes, noting high stability. For example, a W18O49-RGO aerogel was reported to maintain its photocatalytic efficiency for 30 cycles for six different dyes, including this compound. acs.org This suggests that stable and reusable photocatalyst systems can be developed for this dye, although dedicated, long-term stability studies focusing solely on this compound were not found.

Electrochemical Oxidation and Electrocoagulation Techniques

Electrode Material Selection and Configuration (e.g., Aluminum, Iron Electrodes)

Research into the electrocoagulation of this compound has specifically investigated the use of aluminum electrodes. dergipark.org.tr In this process, aluminum anodes are sacrificed to generate aluminum ions (Al³⁺), which then form various aluminum hydroxide species that act as coagulants to remove the dye from the solution. researchgate.net While iron electrodes are commonly used in electrocoagulation for other dyes, specific studies detailing their performance and configuration for this compound degradation were not identified in the searched literature.

Optimization of Electrical Parameters (e.g., Current Density, Electrolysis Time)

Impact of pH on Coagulant Species Formation and Dye Removal Efficacy

The initial pH of the solution significantly affects the efficacy of dye removal during the electrocoagulation of this compound. Studies using aluminum electrodes have shown that the removal efficiency is highly dependent on pH. dergipark.org.tr This is because pH dictates the type of aluminum coagulant species formed in the water.

In one study, the effect of pH on the removal of this compound was compared to another reactive dye with a smaller molecular weight. dergipark.org.tr It was observed that the removal of this compound was more sensitive to changes in pH. For instance, as the pH changed, its removal efficiency was affected by approximately 25%, dropping from nearly 100% to around 75%. dergipark.org.tr In acidic conditions (pH 4-7), the removal of this compound was found to be slightly better than that of a smaller dye, which is attributed to the formation of various aluminum hydroxide species that can effectively adsorb the larger dye molecules. researchgate.net The optimal pH range allows for the formation of insoluble amorphous Al(OH)₃, which has a large surface area for trapping and adsorbing the dye molecules. dergipark.org.trresearchgate.net

Table 2: Reported Effect of pH on Electrocoagulation Removal of this compound

| Parameter | Observation |

|---|---|

| pH Sensitivity | A pH change resulted in an approximate 25% change in removal efficiency (e.g., from 100% down to 74.83%). dergipark.org.tr |

| Performance in Acidic pH | In the pH range of 4 to 7, this compound showed slightly better removal compared to a smaller reactive dye. researchgate.net |

Data derived from a comparative study on the effect of molecular weight and pH. dergipark.org.trdergipark.org.tr

Mass Transport Phenomena and Electrode Passivation in Electrocoagulation

Electrocoagulation (EC) is an electrochemical process that utilizes sacrificial anodes to generate coagulants in situ for the removal of pollutants. The efficiency of this process for dye removal is intrinsically linked to mass transport phenomena and the condition of the electrode surfaces.

Mass Transport Phenomena: The removal of dyes like Reactive Black 5 (a common analogue for this compound) in an EC system is governed by the transport of dye molecules and in situ generated coagulants (e.g., aluminum or iron hydroxides) within the reactor. This transport occurs through three primary mechanisms: diffusion, convection, and migration. The rate of coagulant generation, as described by Faraday's Law, is directly proportional to the applied current and electrolysis time. jecst.org Effective mixing and appropriate current density are crucial for enhancing the convective mass transfer of coagulant species from the electrode surface into the bulk solution, ensuring efficient flocculation and entrapment of dye molecules. koreascience.kr Studies on Reactive Black dyes have shown that parameters such as current density, electrolysis time, and pH are the most influential factors, directly impacting the rate of ion release and subsequent pollutant removal. jecst.orgkoreascience.kr For instance, an increase in electrolysis time generally leads to a higher rate of coagulant generation and improved dye removal efficiency. jecst.org

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 8.4 | jecst.org |

| Current Density (mA/cm²) | 59.11 | jecst.org |

| Electrolysis Time (min) | 24.17 | jecst.org |

| Removal Efficiency (%) | 96.25 | jecst.org |

Ozonation and Catalytic Ozonation Processes

Ozonation is a potent AOP that utilizes the strong oxidizing power of ozone (O₃) to degrade complex organic molecules like Reactive Black dyes. The efficiency of this process can be significantly enhanced through the use of catalysts.

The effectiveness of ozonation for the decolorization of Reactive Black 5 is highly dependent on operational parameters, primarily ozone dosage and the pH of the solution.

Ozone Dose: Increasing the ozone dosage generally accelerates the rate of color removal. In one study, increasing the ozone dose from 0.6 mg/min to 1.0 mg/min resulted in a significant increase in dye removal efficiency after 40 minutes of treatment, from 41.08% to 75.13%, respectively. mdpi.com Higher ozone concentrations lead to a greater availability of oxidant species to attack the dye's chromophore. mdpi.com

pH: The pH of the wastewater plays a critical role in the ozonation mechanism. At acidic pH, degradation proceeds mainly through the direct reaction of molecular ozone, which is a selective process. researchgate.net In alkaline conditions (higher pH), ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.net For Reactive Black 5, shifting the pH from acidic to basic enhances the removal efficiency. At pH 2, a removal of 72.9% was achieved, which increased at higher pH levels. mdpi.com This indicates that the indirect pathway involving hydroxyl radicals is more effective for the degradation of this dye. mdpi.comresearchgate.net

| Parameter | Condition | Removal Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|

| Ozone Dose (at pH 5.6) | 0.6 mg/min | 41.08 | 40 | mdpi.com |

| 0.8 mg/min | 54.08 | 40 | mdpi.com | |

| 1.0 mg/min | 75.13 | 40 | mdpi.com | |

| pH (at 1.0 mg/min O₃) | 2 | 72.9 | 40 | mdpi.com |

| 9 | >90 (approx.) | 40 | mdpi.com |

To improve the efficiency of ozonation, particularly the generation of hydroxyl radicals, various catalysts have been developed. These materials provide active sites for ozone decomposition, enhancing the degradation of recalcitrant dyes.

Bone-Char/MgO-FeNO₃: A catalyst composed of bone-char (BC) ash decorated with magnesium oxide (MgO) and ferric nitrate (FeNO₃) has been shown to be effective for the removal of Reactive Black 5. core.ac.ukdoaj.org The optimal conditions for this catalytic ozonation process were determined to be an initial dye concentration of 10 mg/L, a pH of 10, a catalyst dosage of 0.1 g/L, and a reaction time of 15 minutes. core.ac.uk The presence of the catalyst significantly enhances the degradation process compared to ozonation alone.

Iron-Loaded Dead Leaf Ash: A novel, low-cost catalyst prepared from iron-loaded dead leaf ash (Fe-DLA) has demonstrated high efficiency in the catalytic ozonation of Reactive Black 5. mdpi.com At optimal conditions (pH 9, ozone dose of 1.0 mg/min, catalyst dose of 0.5 g/L), this system achieved up to 99% removal of a 50 mg/L dye solution. mdpi.com The iron loaded onto the ash surface is believed to interact with aqueous ozone, promoting the production of hydroxyl radicals, which are the primary agents of dye degradation. mdpi.com The catalytic process showed a 25% improvement in dye degradation compared to single ozonation. nih.gov

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV or visible light.

The efficiency of the Fenton and photo-Fenton processes is critically dependent on the concentrations of the Fenton reagents (H₂O₂ and iron salt) and other parameters like pH. researchgate.net For the treatment of synthetic this compound production wastewater, the photo-Fenton-like process has been optimized. rsc.org The optimal working conditions were established as a reaction time of 45 minutes and a Fe³⁺:H₂O₂ molar ratio of 0.073 for wastewater with an initial Chemical Oxygen Demand (COD) of 200 mg L⁻¹. rsc.org Under these optimized conditions, the process achieved 99% color removal, 83% COD abatement, and 58% Total Organic Carbon (TOC) removal. rsc.org It is crucial to maintain the optimal ratio of reagents; an excess of H₂O₂ can lead to a scavenging effect on the hydroxyl radicals, while an insufficient amount of iron catalyst will limit the rate of radical generation. researchgate.net The process is also highly pH-dependent, with maximum efficiency typically observed under acidic conditions (around pH 3). researchgate.net

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Time (min) | 45 | rsc.org |

| Fe³⁺:H₂O₂ Molar Ratio | 0.073 | rsc.org |

| Initial COD (mg L⁻¹) | 200 | rsc.org |

| Color Removal (%) | 99 | rsc.org |

| COD Removal (%) | 83 | rsc.org |

| TOC Removal (%) | 58 | rsc.org |

pH Sensitivity and Iron Speciation in Fenton-Based Processes

The efficacy of Fenton-based processes for the degradation of dyes, including this compound, is profoundly influenced by the solution's pH. This is primarily due to the pH-dependent nature of iron speciation and its catalytic activity in the generation of hydroxyl radicals (•OH). Optimal degradation rates in heterogeneous Fenton and Fenton-like processes are typically achieved in a narrow acidic pH range, generally between 3 and 4. mdpi.com

At this acidic pH, the corrosion of zero-valent iron (ZVI) is accelerated, and any passive oxide layers on the iron surface are dissolved, leading to an increased availability of ferrous ions (Fe²⁺). mdpi.com These Fe²⁺ ions are crucial for the classical Fenton reaction, where they react with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radicals responsible for dye degradation. mdpi.comnih.gov The acidic environment enhances the generation of these radicals, thereby promoting the oxidation of the azo bonds and aromatic structures within the dye molecule. mdpi.com

Conversely, as the pH moves towards neutral or alkaline conditions, the efficiency of the Fenton process diminishes significantly. This is attributed to the precipitation of iron as ferric hydroxide (Fe(OH)₃), which reduces the concentration of catalytically active dissolved iron species. mdpi.com This precipitation not only decreases the availability of iron for the Fenton reaction but can also lead to the generation of sludge, creating a secondary disposal issue. mdpi.com Furthermore, at higher pH values, the production of hydroxyl radicals becomes less effective. mdpi.com

| pH Range | Effect on Fenton Process for Dye Degradation | Iron Speciation |

| Acidic (3-4) | High degradation efficiency. mdpi.com | Dominated by soluble Fe²⁺ and Fe³⁺ ions. mdpi.com |

| Neutral to Alkaline | Decreased degradation efficiency. mdpi.com | Precipitation of Fe(OH)₃. mdpi.com |

Mechanisms of Hydroxyl Radical Production and Dye Degradation

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), with the hydroxyl radical (•OH) being one of the most potent and non-selective oxidants. nih.govnih.gov In Fenton-based systems, hydroxyl radicals are primarily produced through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). nih.gov This reaction, known as the Fenton reaction, is a cornerstone of many AOPs for wastewater treatment. nih.gov

The generated hydroxyl radicals are extremely powerful oxidizing agents that can readily attack and degrade complex organic molecules like this compound. nih.govresearchgate.net The degradation process typically involves a series of steps initiated by the electrophilic attack of the hydroxyl radical on the electron-rich sites of the dye molecule, such as the aromatic rings and the azo bond (-N=N-). researchgate.net

The cleavage of the azo bond is a critical step in the decolorization of azo dyes. This process leads to the formation of smaller, often colorless, aromatic intermediates. nih.gov These intermediates can then undergo further oxidation by hydroxyl radicals, leading to the opening of the aromatic rings and their subsequent mineralization into simpler, less harmful inorganic compounds like carbon dioxide, water, and inorganic salts. researchgate.netnih.gov

The degradation pathway of a similar dye, Reactive Black 5, by the bacterium Pseudomonas entomophila has been proposed to yield metabolic products such as naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline, indicating the breakdown of the complex dye structure into smaller aromatic amines. nih.govcdnsciencepub.com While this is a biological degradation pathway, the initial breakdown products can be similar to those formed during chemical oxidation by hydroxyl radicals.

The efficiency of hydroxyl radical production and the subsequent dye degradation can be influenced by various factors, including the concentration of iron and hydrogen peroxide, pH, temperature, and the presence of radical scavengers. nih.gov For instance, the presence of certain ions can inhibit the degradation process by scavenging the hydroxyl radicals.

Combined and Integrated Advanced Oxidation Processes

To enhance the efficiency and cost-effectiveness of wastewater treatment, Advanced Oxidation Processes (AOPs) are often combined or integrated with other treatment technologies, such as biological processes. cscjournals.orgmdpi.com This integrated approach aims to leverage the strengths of each process to achieve a higher degree of pollutant removal than what could be accomplished by a single process alone. cscjournals.org

AOPs are frequently employed as a pre-treatment step to break down recalcitrant and non-biodegradable organic pollutants, like this compound, into smaller, more biodegradable intermediates. cscjournals.org This pre-oxidation step can significantly improve the efficiency of subsequent biological treatment stages, which might otherwise be inhibited by the toxicity or complexity of the original dye molecule. cscjournals.org The integration of AOPs with biological treatments is commercially justifiable when the intermediate products are readily degradable in the subsequent biological process. cscjournals.org

The selection of a specific combined or integrated process depends on various factors, including the characteristics of the wastewater, the desired level of treatment, and economic considerations. cscjournals.orgmdpi.com

Biological Remediation Strategies for Reactive Black Dye

Microbial Degradation Pathways and Mechanisms

Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes like this compound through various metabolic pathways. nih.govbiotechnologia-journal.org The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the color of the dye. nih.gov This process leads to the formation of colorless aromatic amines, which may then be further degraded. nih.gov

Bacterial Degradation Systems (e.g., Bacillus albus, Pseudomonas aeruginosa, Acinetobacter junii, Pseudomonas indoloxydans, Rhodococcus sp., Pseudomonas entomophila, Pseudomonas rettgeri)

A diverse range of bacteria has been identified with the capability to decolorize and degrade Reactive Black dyes. The degradation efficiency and optimal conditions can vary significantly between different bacterial species.

Bacillus albus : A strain of Bacillus albus, designated DD1, isolated from textile effluent, has shown the potential to decolorize and degrade Reactive Black 5 (RB5). nih.gov This isolate demonstrated growth and decolorization at an alkaline pH of 9 and a temperature of 40°C, achieving over 98% removal of RB5 within 38 hours. nih.gov

Pseudomonas aeruginosa : This bacterium has been shown to decolorize this compound. cu.edu.tr In one study, P. aeruginosa was able to completely decolorize 20 mg/L of RB39 within 144 hours in the presence of yeast extract. cu.edu.tr The optimal pH for decolorization was found to be 7, with good growth observed between pH 6 and 8. cu.edu.tr

Acinetobacter junii , Pseudomonas indoloxydans , and Rhodococcus sp. : A floating treatment wetlands system augmented with Acinetobacter junii strain NT-15, Pseudomonas indoloxydans strain NT-38, and Rhodococcus sp. strain NT-39 effectively degraded Reactive Black 5, achieving 95.5% color removal. nih.gov The degradation resulted in at least 20 different metabolites, which were found to be non-toxic in a fish toxicity assay. nih.gov

Pseudomonas entomophila : A strain of Pseudomonas entomophila, identified as BS1, was capable of degrading Reactive Black 5, achieving 93% degradation after 120 hours of incubation. nih.govcdnsciencepub.com The optimal conditions for degradation were found to be static conditions, a pH range of 5-9, and a temperature of 37°C. nih.govcdnsciencepub.com The degradation was attributed to the activity of an azoreductase enzyme. nih.govcdnsciencepub.com

The following table summarizes the degradation capabilities of some of the mentioned bacterial species for Reactive Black dyes.

| Bacterial Species | Dye | Decolorization/Degradation Efficiency | Optimal Conditions | Reference |

| Bacillus albus DD1 | Reactive Black 5 | >98% within 38 hours | pH 9, 40°C | nih.gov |

| Pseudomonas aeruginosa | This compound | 100% (at 20 mg/L) within 144 hours | pH 7, 25°C | cu.edu.tr |

| Acinetobacter junii NT-15 | Reactive Black 5 | 95.5% color removal (in consortium) | Not specified | nih.gov |

| Pseudomonas indoloxydans NT-38 | Reactive Black 5 | 95.5% color removal (in consortium) | Not specified | nih.gov |

| Rhodococcus sp. NT-39 | Reactive Black 5 | 95.5% color removal (in consortium) | Not specified | nih.gov |

| Pseudomonas entomophila BS1 | Reactive Black 5 | 93% after 120 hours | pH 5-9, 37°C, static | nih.govcdnsciencepub.com |

Fungal Degradation Systems (e.g., White Rot Fungi like Trametes hirsuta, Phanerochaete chrysosporium, Aspergillus niger, Rhizopus arrhizus)

White-rot fungi are particularly effective in degrading a wide variety of recalcitrant organic pollutants, including textile dyes, due to their non-specific extracellular ligninolytic enzyme systems. tci-thaijo.orgnih.gov These enzymes, which include laccases, lignin peroxidases (LiP), and manganese peroxidases (MnP), are capable of oxidizing a broad range of aromatic compounds. tci-thaijo.orgnih.gov

Trametes hirsuta : This white-rot fungus is known to produce laccases that are effective in decolorizing various dyes. ijcmas.commdpi.commdpi.com The degradation process can involve both biosorption of the dye onto the fungal mycelium and enzymatic biodegradation. mdpi.com

Phanerochaete chrysosporium : This is one of the most extensively studied white-rot fungi for bioremediation purposes. nih.gov P. chrysosporium has been shown to be highly efficient in decolorizing azo dyes, including Reactive Black 5. nih.govnih.gov In one study, it achieved 89% decolorization of Reactive Black 5 at a concentration of 50 mg L⁻¹ within 10 days. nih.govnih.gov The removal of the dye was attributed to both adsorption on the fungal mycelium and biodegradation. nih.gov The ligninolytic enzymes produced by this fungus play a crucial role in the degradation process. tci-thaijo.orgnih.gov

Aspergillus niger : This fungus has also been reported to decolorize and degrade various dyes. biotechnologia-journal.orgenvironmentandecology.comisca.me The degradation capability of Aspergillus niger can be influenced by factors such as pH and the presence of co-substrates. biotechnologia-journal.orgisca.me For instance, it has been found to efficiently degrade Direct Red dye in a pH range of 2.0–8.0. biotechnologia-journal.org Some studies have shown that Aspergillus niger can utilize the dye as a carbon source. isca.me

Rhizopus arrhizus : The dried form of Rhizopus arrhizus has been shown to decolorize Remazol Black B, a reactive azo dye, in aqueous solutions. ijcmas.com The decolorization by dead microbial cells can be advantageous as it overcomes issues of toxicity from the wastewater and the need for nutrients. ijcmas.com The process is often attributed to biosorption, where the dye molecules bind to the functional groups on the surface of the fungal biomass. ijcmas.comnih.gov

The table below provides a summary of the degradation potential of these fungal species for reactive dyes.

| Fungal Species | Dye | Decolorization/Degradation Efficiency | Key Enzymes/Mechanisms | Reference |

| Trametes hirsuta | Reactive Dyes | Effective decolorization | Laccases | ijcmas.commdpi.commdpi.com |

| Phanerochaete chrysosporium | Reactive Black 5 | 89% decolorization (50 mg L⁻¹) in 10 days | Ligninolytic enzymes (LiP, MnP, Laccase), Biosorption | nih.govnih.gov |

| Aspergillus niger | Reactive Black HFGR, Direct Red | Effective decolorization | Enzymatic degradation, utilization as carbon source | biotechnologia-journal.orgisca.me |

| Rhizopus arrhizus | Remazol Black B | Effective decolorization | Biosorption | ijcmas.comnih.gov |

Microbial Consortia and Co-cultures in Dye Biodegradation

The use of microbial consortia, or mixed microbial communities, often demonstrates a higher degree of biodegradation and mineralization of complex dyes like this compound compared to individual pure cultures. iosrjournals.org This enhanced efficiency is attributed to the synergistic metabolic activities of the microbial populations within the consortium. iosrjournals.org Different species in a consortium can carry out different steps in the degradation pathway, allowing for the complete breakdown of the parent dye molecule and its intermediates. frontiersin.org The rational division of metabolic pathways among the strains in a consortium can reduce the metabolic burden on each individual cell. frontiersin.org

For instance, a mixed bacterial consortium designated as "azo 8," isolated from dye-polluted soil, showed the ability to completely decolorize Reactive Black 5 within 24–36 hours under static conditions. iosrjournals.org This consortium demonstrated a maximum decolorization of 86% in just 30 hours of incubation. iosrjournals.org The synergistic action and division of labor within such consortia are key to their enhanced ability to biodegrade and mineralize azo dyes. frontiersin.org The use of co-cultures, such as a mixed consortium of Pseudomonas luteola and Escherichia coli, has also been explored for azo dye decolorization, highlighting the advantages of combining the metabolic capabilities of different microorganisms. nih.gov In contrast to pure cultures, which may only partially degrade the dye, consortia can often achieve more complete mineralization, breaking down the complex compounds into less toxic or non-toxic substances like water and carbon dioxide. frontiersin.orgnih.gov

Optimization of Environmental Parameters for Microbial Activity (e.g., pH, Temperature, Nutrient Sources like Yeast Extract)

The efficiency of microbial degradation of Reactive Black dyes is significantly influenced by environmental parameters such as pH, temperature, and the availability of nutrient sources. Optimizing these conditions is crucial for maximizing the decolorization and degradation activity of the microorganisms.

pH: The pH of the medium affects both the metabolic activity of the microbes and the chemical structure of the dye. researchgate.net For the biodegradation of Reactive Black dyes, a neutral to slightly alkaline pH range is generally found to be optimal. Studies have shown that selected bacterial cultures exhibit maximum decolorization ability at a pH between 7.0 and 8.0. researchgate.netomicsonline.org For example, the bacterial strain Bacillus albus DD1 showed optimal removal of Reactive Black 5 (RB5) at a pH of 7.0, and it maintained its decolorizing ability even at an alkaline pH of 9.0, indicating its suitability for field applications where effluent pH can be high. nih.gov Another study using Pseudomonas entomophila BS1 also found the optimal pH range for RB5 degradation to be between 5 and 9. nih.gov

Temperature: Temperature is another critical factor, as it directly impacts microbial growth and the activity of the enzymes responsible for dye degradation. omicsonline.org Most bacteria efficient in degrading organic pollutants are mesophilic, with optimal temperatures typically ranging from 25°C to 40°C. omicsonline.orgopenjournalsnigeria.org.ng For the degradation of Reactive Black, an optimal temperature of 32°C was identified for four selected bacterial strains, including Klebsiella oxytoca and Bacillus subtilis. researchgate.netomicsonline.org An increase in temperature from 25°C to 35°C generally has a positive effect on decolorization, but rates can drop sharply at temperatures above this range due to the thermal deactivation of the degradative enzymes. omicsonline.org The strain Bacillus albus DD1 demonstrated optimal RB5 removal at a higher temperature of 40°C. nih.gov

Nutrient Sources: Azo dyes are often deficient in carbon, making the addition of a co-substrate or an external nutrient source necessary to support microbial growth and provide the required electrons for the reductive cleavage of the azo bond. sedindia.in Yeast extract is a commonly used and effective co-substrate. The addition of 0.5% (or 4 g/L) yeast extract was found to be optimum for the decolorization of Reactive Black by selected bacterial strains. researchgate.netomicsonline.org Similarly, Bacillus albus DD1 achieved 98% removal of RB5 in the presence of 1% yeast extract. nih.gov The presence of such co-substrates facilitates a co-metabolic process where the microorganisms utilize the added nutrient source for growth while simultaneously degrading the dye molecule. nih.govsedindia.in

The following table summarizes the optimal conditions found in various studies for the microbial degradation of Reactive Black dyes.

| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Optimal Nutrient Source | Dye Concentration | Decolorization Efficiency | Reference |

| Klebsiella oxytoca (ETL-1) & Bacillus subtilis (ETL-2) | 7.0 | 32 | 0.5% Yeast Extract | 250 mg/L | Decolorized 500 mg/L in 6h | researchgate.netomicsonline.org |

| Bacillus albus DD1 | 7.0 | 40 | 1% Yeast Extract | 50 mg/L | 98% in 38h | nih.gov |

| Pseudomonas entomophila BS1 | 5-9 | 37 | Not specified | Not specified | 93% in 120h | nih.gov |

| Bacterial Consortium azo 8 | Not specified | Not specified | Not specified | Not specified | 86% in 30h | iosrjournals.org |

Enzyme-Mediated Biotransformation of Reactive Black Dye

The biological degradation of Reactive Black dyes is primarily an enzymatic process. Microorganisms produce a variety of intracellular or extracellular enzymes that can cleave the chromophoric azo bonds (-N=N-), leading to the decolorization and subsequent breakdown of the dye molecule. frontiersin.org

Isolation and Characterization of Dye-Degrading Enzymes (e.g., Azoreductase, Laccase, Peroxidase, Manganese Peroxidase, Tyrosinase)

Several key oxidoreductive enzymes have been isolated from various microorganisms and characterized for their ability to degrade Reactive Black dyes.

Azoreductase: This is a crucial enzyme in the bacterial degradation of azo dyes. scholarsresearchlibrary.comresearchgate.net It catalyzes the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, resulting in the formation of colorless aromatic amines. frontiersin.orgijcmas.com Azoreductases have been identified in bacteria such as Pseudomonas entomophila BS1 and Aeromonas punctata, where they play a significant role in the degradation of Reactive Black 5. nih.govijlret.com The activity of this enzyme often requires cofactors like NADH. nih.govscholarsresearchlibrary.com

Laccase (benzenediol:oxygen oxidoreductase): Laccases are multi-copper enzymes produced by many fungi, particularly white-rot fungi like Coriolopsis gallica and Trametes pavonia. nih.govaip.org These enzymes are known for their broad substrate specificity and ability to oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes. researchgate.net Laccase from Trametes pavonia EDN 134 has been shown to decolorize Reactive Black 5. aip.org The cell-free supernatant from Coriolopsis gallica, containing laccase-like activity, has also been effectively used for RB5 decolorization. nih.gov

Peroxidases: This group includes enzymes like Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP). These enzymes, also commonly produced by white-rot fungi, use hydrogen peroxide to oxidize a wide array of substrates. frontiersin.orgresearchgate.net Manganese peroxidase from Phanerochaete chrysosporium has been reported to decolorize several reactive dyes, including Reactive Black 5. ijcmas.com

Tyrosinase: This copper-containing enzyme, also known as polyphenol oxidase (PPO), has been explored for dye degradation. researchgate.net An efficient halotolerant bacterium, Halomonas meridiana SAIBP-6, was found to produce tyrosinase, which was responsible for the degradation of an azo dye. researchgate.net Enzymes extracted from agricultural sources like Solanum tuberosum (potato) have also shown the ability to decolorize Reactive Black 5. frontiersin.org

The following table lists enzymes and their microbial sources involved in Reactive Black degradation.

| Enzyme | Microbial/Biological Source | Target Dye | Reference |

| Azoreductase | Pseudomonas entomophila BS1 | Reactive Black 5 | nih.gov |

| Azoreductase | Aeromonas punctata | Reactive Black 5 | ijlret.com |

| Laccase | Trametes pavonia EDN 134 | Reactive Black 5 | aip.org |

| Laccase | Coriolopsis gallica | Reactive Black 5 | nih.gov |

| Manganese Peroxidase | Phanerochaete chrysosporium | Reactive Black 5 | ijcmas.com |

| Tyrosinase (Polyphenol Oxidase) | Solanum tuberosum | Reactive Black 5 | frontiersin.org |

Enzymatic Reaction Kinetics and Mechanisms of Azo Bond Cleavage

The enzymatic degradation of Reactive Black dyes involves specific reaction mechanisms and follows certain kinetic models. The primary step in the biodegradation of these azo dyes is the cleavage of the azo bond. nih.govmdpi.com

Mechanism of Azo Bond Cleavage:

Reductive Cleavage (by Azoreductases): Under anaerobic or low-oxygen conditions, azoreductases catalyze the reductive cleavage of the -N=N- bond. This reaction typically involves the transfer of electrons from a donor, such as NADH or NADPH, to the azo dye. nih.govresearchgate.net The process breaks the chromophore, leading to decolorization and the formation of generally colorless, but potentially hazardous, aromatic amines. frontiersin.orgijcmas.com These aromatic amines can then be further degraded, often under aerobic conditions. ijlret.com

Oxidative Cleavage (by Laccases and Peroxidases): Laccases and peroxidases employ an oxidative mechanism. Laccases utilize molecular oxygen to oxidize the substrate, generating radicals. researchgate.net This process can decolorize azo dyes through a non-specific free-radical mechanism, which can lead to the formation of phenolic compounds and avoid the production of toxic aromatic amines. researchgate.net The reaction can also result in polymerization of the degradation products. researchgate.net Peroxidases use hydrogen peroxide as an oxidizing agent to achieve a similar effect. researchgate.net

Reaction Kinetics: The biodegradation of Reactive Black 5 has been shown to follow specific kinetic models. A study on the degradation of RB5 by Bacillus albus DD1 revealed that the decolorization reaction follows first-order kinetics. nih.goviwaponline.com The kinetic rate constant for this process was determined to be 0.0384 day⁻¹. iwaponline.com Another study using polyphenol oxidase from Mangifera indica and Solanum tuberosum for RB5 degradation also reported that the experiments followed pseudo-first-order kinetics, with rate constants (k) of 0.0213 min⁻¹ and 0.0244 min⁻¹, respectively. frontiersin.org

Influence of Dye Structure, Co-substrates, and Environmental Factors on Enzyme Activity

The efficiency of enzyme-mediated degradation of Reactive Black dyes is not constant but is influenced by several factors, including the dye's molecular structure, the presence of co-substrates or mediators, and environmental conditions like pH and temperature.

Dye Structure: The complex aromatic structure of Reactive Black dyes, which includes multiple azo bonds and sulfonic groups, makes them highly stable and resistant to degradation. nih.govresearchgate.net The presence of these functional groups can influence the interaction between the dye molecule and the active site of the enzyme. For instance, negatively charged sulfonic groups on the dye can form ion pairs with positively charged groups on the enzyme, affecting its stability and activity. researchgate.net

Co-substrates and Redox Mediators: The activity of some dye-degrading enzymes can be significantly enhanced by the presence of small, diffusible molecules known as redox mediators. For laccases, mediators like 1-hydroxybenzotriazole (HBT) can expand the range of substrates the enzyme can oxidize. nih.gov In a study on RB5 decolorization by laccase-like activity from Coriolopsis gallica, HBT concentration was a significant factor, with an optimal concentration of 4.5 mM leading to a maximum decolorization of 82%. nih.govmdpi.com For azoreductases, the presence of electron donors like NADH is essential for activity. nih.gov

Environmental Factors (pH and Temperature):

pH: Enzyme activity is highly dependent on pH, with each enzyme having an optimal pH range for maximum activity. For the laccase-like activity from Coriolopsis gallica, the optimal pH for RB5 decolorization was found to be 4.2. nih.govmdpi.com In contrast, azoreductase from bacterial isolates showed an optimal pH of 7.0. scholarsresearchlibrary.com The degradation of RB5 is generally facilitated in acidic solutions, with efficiency decreasing as the pH increases. mdpi.com

Temperature: Temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum point, beyond which the enzyme begins to denature. The optimal temperature for azoreductase activity has been reported to be 40°C. scholarsresearchlibrary.com For the laccase-mediated decolorization of RB5, the optimal temperature was found to be 55°C. nih.govmdpi.com However, some peroxidases may see a decrease in activity at temperatures above 70°C due to thermal denaturation. mdpi.com

Phytoremediation Approaches

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants from soil and water. nih.gov This approach has been effectively employed to treat textile industry wastewater containing various synthetic dyes. nih.gov The root systems of plants can absorb pollutants, which are then either stored in the plant tissues or broken down by plant enzymes or by microbes living in the rhizosphere (the soil region around the roots).

While extensive research exists on the microbial and enzymatic degradation of Reactive Black dyes, specific studies focusing solely on the phytoremediation of this compound are less common. However, the general principles of phytoremediation are applicable. Algae, a form of aquatic plant life, have demonstrated the ability to degrade azo dyes. Species like Chlorella and Oscillatoria are capable of breaking down azo dyes into aromatic amines and further into simpler organic compounds. ijcmas.com Other species such as Synechocystis sp. and Phormidium sp. have shown the capacity to remove reactive dyes, including "Reactive Black B". ijcmas.com The degradation mechanism in algae can involve enzymes like azoreductase. ijcmas.com

The use of higher plants in combination with bacteria (bacterial-assisted phytoremediation) has been shown to enhance the degradation of complex reactive dyes. nih.gov This synergistic relationship leverages the metabolic capabilities of both the plant and its rhizospheric microbial community to achieve more efficient remediation.

Plant-Microbe Interactions in Dye Degradation (e.g., Phragmites australis in Floating Treatment Wetlands)

The synergistic relationship between plants and microorganisms is a cornerstone of phytoremediation, offering an environmentally sustainable approach to treating wastewater laden with synthetic dyes like this compound. Floating Treatment Wetlands (FTWs) that utilize the common reed, Phragmites australis, are particularly effective in this regard. This system harnesses the natural processes of plant uptake and microbial degradation to break down complex dye molecules. researchgate.netresearchgate.netnih.gov

In a bio-augmented FTW system, Phragmites australis works in concert with dye-degrading bacteria. researchgate.netresearchgate.netnih.gov Research has demonstrated that such a system can achieve significant color removal, with one study reporting a 95.5% removal of Reactive Black 5, a similar azo dye. researchgate.netresearchgate.netnih.gov The plant's extensive root system provides a large surface area for microbial colonization and helps to create diverse aerobic and anaerobic zones. This is critical for the two-step degradation of azo dyes. Initially, the dye's azo bonds are broken down into aromatic amines under anaerobic conditions by bacterial enzymes like azoreductase. nih.govfrontiersin.org Subsequently, these intermediate compounds are mineralized into less harmful substances in the aerobic zones of the rhizosphere. nih.gov

The bacteria augmented in these systems, such as Acinetobacter junii, Pseudomonas indoloxydans, and Rhodococcus sp., play a crucial role in the degradation process. researchgate.netresearchgate.netnih.gov Studies have shown that these microbes, in combination with Phragmites australis, can effectively degrade the dye into numerous metabolites. researchgate.netresearchgate.netnih.gov Toxicity assays on the resulting metabolites have indicated that they are non-toxic, highlighting the potential of bacterially-aided FTWs as a reliable method for detoxifying textile effluents. researchgate.netresearchgate.netnih.gov

Membrane Separation Technologies for Reactive Black Dye Removal

Membrane filtration technologies present a formidable physical barrier to dye molecules, offering high efficiency in the treatment of textile wastewater. These pressure-driven processes, including ultrafiltration, nanofiltration, and reverse osmosis, are capable of separating dissolved and suspended dye particles from the effluent, allowing for potential water reuse. mdpi.com

Ultrafiltration Applications for Reactive Black Dye Solutions